molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Cat. No.: B1273706
CAS No.: 281678-73-7
M. Wt: 227.05 g/mol
InChI Key: LQCBHNHULMHKFB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBHNHULMHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383428
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281678-73-7
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Step

  • Starting Material: 2,3-dihydrobenzo[b]furan
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Catalysts: Iron(III) bromide (FeBr3) or Lewis acids to promote electrophilic aromatic substitution
  • Conditions: Typically carried out under controlled temperature to ensure regioselectivity at the 5-position
  • Mechanism: Electrophilic aromatic substitution (EAS) where the bromine electrophile selectively attacks the 5-position due to electronic and steric factors

Alternative bromination methods utilize NBS under radical or Lewis acid catalysis to improve selectivity and yield.

Formylation Step

  • Starting Material: 5-Bromo-2,3-dihydrobenzo[b]furan (brominated intermediate)
  • Reagents: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) — Vilsmeier-Haack reaction
  • Alternative Reagents: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)
  • Conditions: Reaction temperature around 50°C, often overnight stirring
  • Mechanism: Formation of an iminium intermediate from DMF and POCl3 or HMTA, which then electrophilically attacks the aromatic ring at the 7-position to introduce the aldehyde group

Representative Preparation Procedure

A well-documented synthetic method from literature involves the following:

Step Procedure Details
1 Bromination 2,3-dihydrobenzo[b]furan treated with bromine in presence of FeBr3 catalyst to afford 5-bromo-2,3-dihydrobenzo[b]furan
2 Formylation The brominated intermediate is dissolved in trifluoroacetic acid; hexamethylenetetramine is added; mixture stirred at 50°C overnight
3 Workup Solvent evaporated; residue dissolved in ethyl acetate; washed with water, saturated sodium bicarbonate, and brine; dried over MgSO4
4 Purification Silica gel column chromatography using 4:1 hexane-ethyl acetate solvent system yields 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Yield: Approximately 70–75% based on starting brominated intermediate.

Reaction Summary Table

Reaction Step Starting Material Reagents & Conditions Product Notes
Bromination 2,3-dihydrobenzo[b]furan Br2, FeBr3 catalyst, controlled temp 5-Bromo-2,3-dihydrobenzo[b]furan Regioselective bromination at 5-position
Formylation 5-Bromo-2,3-dihydrobenzo[b]furan DMF + POCl3 (Vilsmeier-Haack) or HMTA + TFA, 50°C This compound Aldehyde introduced at 7-position

Characterization and Purity Analysis

  • NMR Spectroscopy: $$^{1}H$$-NMR confirms proton environments; characteristic aldehyde proton singlet at ~10.1 ppm.
  • IR Spectroscopy: Aldehyde C=O stretch near 1700 cm$$^{-1}$$.
  • Mass Spectrometry: High-resolution MS confirms molecular ion peak consistent with C9H7BrO2.
  • Melting Point: Reported between 94–95°C, indicative of purity.
  • Chromatography: HPLC with UV detection at 254 nm and GC-MS used to assess purity and residual impurities.

Industrial Considerations

Industrial synthesis adapts these methods for scale-up:

  • Use of continuous flow reactors for bromination and formylation to improve reproducibility and safety.
  • Automated purification systems to ensure high purity.
  • Optimization of reagent stoichiometry and reaction times to maximize yield and minimize by-products.
  • Safety protocols for handling bromine and phosphorus oxychloride, including inert atmosphere storage and protective equipment.

Notes on Regioselectivity and Reaction Optimization

  • Electron-donating groups on the aromatic ring can direct bromination regioselectivity.
  • Computational studies (DFT) and in situ Raman spectroscopy have been employed to predict and monitor regioselectivity.
  • Transition metal-catalyzed C–H activation methods are emerging alternatives but require further development for this compound.
  • Formylation conditions are carefully controlled to avoid side reactions such as over-formylation or decarbonylation.

Summary Table of Key Data

Parameter Value/Condition Reference
Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Bromination Reagents Br2, FeBr3 catalyst or NBS
Formylation Reagents DMF + POCl3 or HMTA + TFA
Reaction Temperature 25–50°C (formylation)
Yield (Formylation step) ~70–75%
Melting Point 94–95°C
Key Characterization ^1H NMR, IR, HRMS, HPLC

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.

    Reduction: 5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol.

    Substitution: 5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Scientific Research Applications

Synthesis Overview

  • Bromination :
    • Reactant: 2,3-dihydrobenzo[b]furan
    • Reagent: Bromine in the presence of iron(III) bromide.
    • Product: 5-Bromo-2,3-dihydrobenzo[b]furan.
  • Formylation :
    • Reagents: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
    • Product: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Chemistry

In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeReagentsProducts
OxidationKMnO₄5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid
ReductionNaBH₄5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol
SubstitutionNaN₃5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Biology

The compound has been investigated for its biological activities. Preliminary studies indicate that it may act as an enzyme modulator and exhibit antimicrobial properties. Its mechanism often involves interactions with nucleophilic sites on proteins due to the reactive aldehyde group.

Biological Activities :

  • Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes.
  • Cellular Effects : Influences cell signaling pathways and gene expression.
  • Antimicrobial Properties : Shows activity against various pathogens.

Medical Applications

In medicinal chemistry, this compound is explored for drug discovery. Its ability to form covalent bonds with proteins suggests potential therapeutic uses in targeting specific diseases.

Case Studies

  • Inhibition Studies : Research indicated significant inhibition against cancer cell lines (e.g., MCF-7) with IC values demonstrating potent anti-proliferative effects.
  • Neuroprotective Effects : Studies suggest modifications of benzofuran derivatives can protect neuronal cells from apoptosis.
  • Antimicrobial Efficacy : Investigations revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Chemical Identity

  • CAS Number : 281678-73-7
  • IUPAC Name : 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
  • Molecular Formula : C₉H₇BrO₂
  • Molecular Weight : 227.05 g/mol
  • Structure: Features a dihydrobenzofuran core with a bromine substituent at position 5 and an aldehyde group at position 7 . The SMILES notation is C1COC2=C1C=C(C=C2C=O)Br, highlighting the fused oxygen-containing ring and substituent positions .

Physical Properties

  • Melting Point : 94–95°C .
  • Synonym(s): 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde, 7-Benzofurancarboxaldehyde .

Commercial Availability
Available in quantities of 1 g (1,770.37 SEK) and 5 g (5,277.07 SEK) from Thermo Scientific , with additional suppliers in China and Japan . Annual sales volume exceeds 1,500 units in some markets .

Comparison with Similar Compounds

Structural Isomers and Analogues

Compound Name CAS Number Molecular Formula Key Differences Applications/Notes Reference
7-Bromo-4-chromanone 18442-22-3 C₉H₇BrO₂ Chromone backbone (benzopyranone) vs. dihydrobenzofuran Used in flavonoid synthesis
5-Bromo-2,3-dimethylindole Not provided C₁₀H₁₀BrN Indole core with methyl groups Intermediate in pharmaceutical synthesis

Key Insight: While 7-bromo-4-chromanone shares the same molecular formula (C₉H₇BrO₂), its chromone structure confers distinct electronic properties and reactivity compared to the dihydrobenzofuran scaffold .

Functional Group Variations

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties Reference
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid 41177-72-4 C₉H₇BrO₃ Carboxylic acid 243.06 Higher polarity due to -COOH group
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid 690632-72-5 C₈H₈BBrO₃ Boronic acid 242.86 Suzuki coupling applications
5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl chloride Not provided C₉H₆BrClO₃S Sulfonyl chloride 297.55 Reactive in nucleophilic substitutions

Key Insight : The aldehyde group in 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde enables condensation reactions (e.g., formation of Schiff bases), whereas the boronic acid derivative is pivotal in cross-coupling chemistry .

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Halogen Position Molecular Weight (g/mol) Notes Reference
5-Chloro-2,3-dihydrobenzo[b]furan-7-carboxylate Not provided C₁₀H₉ClO₄ Chlorine at C5 228.63 Intermediate in Prucalopride synthesis
5-Iodo-2,3-dimethylindole Not provided C₁₀H₁₀IN Iodine at C5 271.10 Radiolysis studies (comparative stability)

Key Insight : Bromine’s moderate electronegativity and size balance reactivity and stability, making this compound more versatile in synthesis than its chloro or iodo counterparts .

Reactivity and Industrial Relevance

  • Aldehyde Group : Participates in nucleophilic additions and oxidations, contrasting with the sulfonyl chloride’s electrophilic character .
  • Commercial Demand : Annual sales and pricing data (e.g., 1,512 bottles sold in China ) highlight its utility in pharmaceutical and materials research.

Biological Activity

Overview

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is an organic compound with the molecular formula C9_9H7_7BrO2_2. It is a derivative of benzofuran, characterized by a bromine atom at the 5-position and an aldehyde group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound’s structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. This modulation may involve binding to active sites on enzymes or interacting with protein domains, which can lead to changes in metabolic processes within cells .
  • Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression. For instance, it may alter the activity of signaling molecules, leading to modifications in gene expression patterns and metabolic fluxes .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran, including this compound, possess antimicrobial activities against various pathogens. This includes anti-bacterial and anti-fungal properties .

The mechanism by which this compound exerts its biological effects largely depends on its interactions with molecular targets such as enzymes or receptors. The aldehyde functionality plays a crucial role in these interactions, allowing for covalent modifications that can significantly impact protein function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2,3-dihydrobenzo[b]furanSimilar dihydrobenzofuran structureLacks aldehyde functionality
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acidCarboxylic acid group instead of aldehydePotentially different biological activity
5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehydeAzide group instead of bromineMay exhibit distinct pharmacological properties

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Inhibition Studies : Research demonstrated that derivatives including 5-Bromo-2,3-dihydrobenzo[b]furan exhibited significant inhibition against certain cancer cell lines (e.g., MCF-7) with IC50_{50} values indicating potent anti-proliferative effects .
  • Neuroprotective Effects : Some studies have suggested that modifications of benzofuran derivatives can protect neuronal cells from apoptosis through modulation of mitochondrial pathways .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's broad-spectrum potential .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, and how are intermediates characterized?

The synthesis typically involves bromination of a dihydrobenzo[b]furan precursor followed by formylation. For example, bromination at the 5-position of 2,3-dihydrobenzo[b]furan derivatives can be achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. Subsequent formylation via Vilsmeier-Haack or Duff reactions introduces the aldehyde group at the 7-position . Key intermediates (e.g., brominated intermediates) are characterized using 1^1H/13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. What safety precautions are critical when handling this compound in the lab?

The compound is a respiratory and dermal irritant (Risk Phrase R36/37/38) and a potential sensitizer (R42). Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with adequate ventilation. Storage requires inert atmospheres (e.g., nitrogen) and airtight containers at 2–8°C to prevent degradation .

Q. How is the purity of this compound validated in experimental workflows?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Melting point determination (94–95°C) provides a quick validation of crystallinity and purity . Advanced labs may employ 19^{19}F NMR (if fluorinated analogs are present) or elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the bromination of dihydrobenzo[b]furan precursors?

Regioselectivity at the 5-position is influenced by directing groups and reaction conditions. For example, electron-donating substituents (e.g., methoxy groups) on the aromatic ring can direct bromination para to the substituent. Computational modeling (DFT calculations) predicts electrophilic aromatic substitution (EAS) reactivity, while in situ monitoring via Raman spectroscopy tracks reaction progress . Alternative methods, such as transition metal-catalyzed C–H activation, are emerging but require optimization for scalability .

Q. How does the aldehyde group influence the compound’s reactivity in cross-coupling reactions?

The aldehyde serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) and as a directing group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, the bromine atom can compete in coupling reactions, necessitating ligand tuning (e.g., XPhos) to favor transmetalation at the aldehyde position. Side reactions, such as decarbonylation under high temperatures, are mitigated by using milder conditions (e.g., 50°C, THF/water mixtures) .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from impurities (e.g., residual bromine) or assay variability. Researchers should:

  • Perform dose-response curves (IC50_{50} or MIC values) across multiple cell lines (e.g., HEK293, HeLa) .
  • Use LC-MS to confirm compound stability in biological media.
  • Compare results with structurally related controls (e.g., 5-chloro analogs) to isolate electronic effects .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like thrombin or cytochrome P450. Pharmacophore mapping identifies critical functional groups (bromo for hydrophobic pockets; aldehyde for hydrogen bonding). Machine learning platforms (e.g., DeepChem) screen for off-target effects .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Experimental Design: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C.
  • Analysis: Monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm) and LC-MS to identify breakdown products (e.g., debrominated or oxidized derivatives) .

Q. What spectroscopic techniques differentiate this compound from its de-brominated analog?

  • 1^1H NMR: The bromine atom deshields adjacent protons, causing a downfield shift (e.g., H-5 proton at δ 7.8 ppm).
  • IR: The C=O stretch (aldehyde) appears at ~1700 cm1^{-1}, while C–Br vibrations are near 600 cm1^{-1}.
  • X-ray Crystallography: Resolves bromine’s position and confirms dihydrofuran ring conformation .

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